N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide
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Overview
Description
N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a carboxamide group, and multiple chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide typically involves the reaction of 2-chlorophenol with 2,2,2-trichloroethylamine to form an intermediate, which is then reacted with furan-2-carboxylic acid. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-(2-chlorophenoxy)ethyl)butanamide
- 2-phenyl-N-(2,2,2-trichloro-1-(2-chlorophenoxy)ethyl)acetamide
Uniqueness
N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide is unique due to its furan ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where the furan ring’s electronic and steric effects are advantageous .
Properties
Molecular Formula |
C13H9Cl4NO3 |
---|---|
Molecular Weight |
369.0 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H9Cl4NO3/c14-8-4-1-2-5-9(8)21-12(13(15,16)17)18-11(19)10-6-3-7-20-10/h1-7,12H,(H,18,19) |
InChI Key |
PEFIHUYNZWBIQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2)Cl |
Origin of Product |
United States |
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